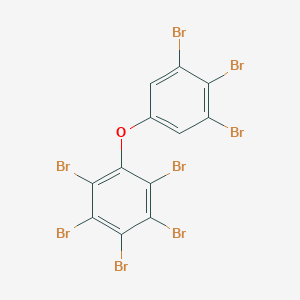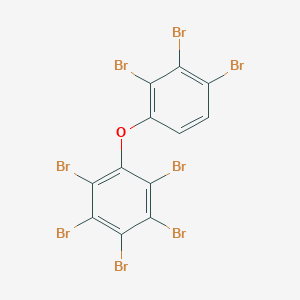
对甲苯磺酰胺
概述
描述
P-Toluenesulfonamide is an organic compound with the chemical formula C7H9NO2S. It belongs to the class of sulfonamides and is characterized by a toluene moiety attached to a sulfonamide group. This compound is a white crystalline solid that is soluble in water, ethanol, and acetone. It has a molecular weight of 171.22 g/mol and a melting point of approximately 137-141°C . P-Toluenesulfonamide is widely used in various industries, particularly in the chemical and pharmaceutical sectors, due to its versatile properties .
科学研究应用
P-Toluenesulfonamide has a wide range of applications in scientific research:
作用机制
Target of Action
P-Toluenesulfonamide is a small molecule that has been investigated for its potential use in various applications .
Mode of Action
It has been suggested that it may inhibit cell proliferation through a p21- and p27-independent G1 arrest of the cell cycle, during which cyclin D1 is down-regulated and Rb phosphorylation is inhibited . .
Biochemical Pathways
It has been suggested that it may inhibit the phosphorylation of m-TOR, 4E-BP1, and p70S6K in certain cell lines . This could potentially affect various cellular processes, including protein synthesis and cell growth.
Result of Action
P-Toluenesulfonamide has been shown to inhibit cell proliferation and induce a significant loss of mitochondrial membrane potential, leading to apoptosis . These effects are thought to be due to the up-regulation of both Bak and PUMA, two pro-apoptotic Bcl-2 family members . .
Action Environment
The action of P-Toluenesulfonamide may be influenced by various environmental factors. For example, it has been suggested that lipid rafts and cholesterol contents may play a role in its action . Lipid rafts serve as functional platforms for multiple cellular signaling and trafficking processes, and changes in their composition or function could potentially affect the action of P-Toluenesulfonamide . .
生化分析
Biochemical Properties
P-Toluenesulfonamide has been employed as a nucleophile in tetrabutylammonium fluoride (TBAF) catalyzed vinyl aziridine opening reaction . This suggests that it interacts with enzymes and proteins involved in these biochemical reactions.
Cellular Effects
It is known that it is a poorly water-soluble compound, which may influence its interactions with cells .
Molecular Mechanism
Its role as a nucleophile suggests that it may exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Metabolic Pathways
It is known that it undergoes FeCl3-catalyzed direct substitution reaction with benzylic and allylic alcohols , suggesting that it may interact with enzymes or cofactors involved in these pathways.
准备方法
P-Toluenesulfonamide can be synthesized through several methods. One common synthetic route involves the direct amidation of para-toluenesulfonic acid. This method includes dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and introducing ammonia gas at low temperatures (-10 to 0°C). The reaction mixture is then filtered, washed, and dried to obtain the final product . Another method involves the sulfonylation of amines using indium-catalyzed reactions, which allows for the synthesis of a wide range of sulfonamides in excellent yields .
化学反应分析
P-Toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: It participates in substitution reactions with nucleophiles such as lithium (RLi), magnesium (RMgX), and copper (RCuLi) reagents.
Protection and Deprotection: P-Toluenesulfonamide is often used as a protecting group for amines in organic synthesis.
相似化合物的比较
P-Toluenesulfonamide can be compared with other sulfonamides such as:
Benzenesulfonamide: Similar in structure but lacks the methyl group present in P-Toluenesulfonamide.
Methanesulfonamide: Contains a methane moiety instead of a toluene moiety.
N-Methyl-p-toluenesulfonamide: A derivative of P-Toluenesulfonamide with an additional methyl group on the nitrogen atom.
P-Toluenesulfonamide is unique due to its dual functionality as both a nucleophile and an electrophile, which makes it an essential intermediate in various chemical reactions . Its stability under normal conditions and low acute toxicity further contribute to its widespread use in industrial processes .
属性
IUPAC Name |
4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYRWZFENFIFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Record name | p-TOLUENESULFONAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029105 | |
| Record name | 4-Toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Hawley] White powder; [MSDSonline], WHITE CRYSTALS. | |
| Record name | Benzenesulfonamide, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluenesulfonamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-TOLUENESULFONAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
BP: 214 °C at 10 mm Hg | |
| Record name | p-Toluenesulfonamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
202 °C (396 °F) Closed cup, 202 °C c.c. | |
| Record name | p-Toluenesulfonamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-TOLUENESULFONAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 3.16X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol, Slightly soluble in ether; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.316 | |
| Record name | p-Toluenesulfonamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-TOLUENESULFONAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.000096 [mmHg], Vapor pressure at 25 °C: negligible | |
| Record name | p-Toluenesulfonamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6512 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-TOLUENESULFONAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Monoclinic plates (w+2), White leaflets | |
CAS No. |
70-55-3 | |
| Record name | p-Toluenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylbenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Toluenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-4-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8266RI90M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Toluenesulfonamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-TOLUENESULFONAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
138 °C, MP: 105 °C (Hydrated) | |
| Record name | p-Toluenesulfonamide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-TOLUENESULFONAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1557 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of p-toluenesulfonamide?
A1: The molecular formula of p-toluenesulfonamide is C7H9NO2S, and its molecular weight is 171.22 g/mol. [, ]
Q2: What spectroscopic data is available for p-toluenesulfonamide?
A2: Spectroscopic data available for p-toluenesulfonamide includes:
- IR (KBr): 3307, 3036–3024, 2978, 1910–1652, 1276, 1139, 945, 812 cm−1. []
- 1H-NMR (CDCl3): δ 2.45 (3H, s), 3.71 (s, 3H), 7.35 (d, J = 8 Hz, 2H), 7.93 (d, J = 8 Hz, 2H), 7.40–7.65 (br s, 1H). []
- 13C-NMR (DMSO-d6): δ 21.4, 53.2, 127.8, 129.9, 136.7, 144.6, 152.0. []
Q3: What is the solubility of p-toluenesulfonamide in different solvents?
A3: p-Toluenesulfonamide is soluble in dimethyl sulfoxide, methanol, tetrahydrofuran, ethyl acetate, chloroform, and dichloromethane. It is insoluble in water. []
Q4: Can p-toluenesulfonamide be used as a nitrogen nucleophile in organic synthesis?
A5: Yes, p-toluenesulfonamide acts as a nitrogen nucleophile in the amidoselenation of olefins with benzeneselenenyl chloride in the presence of zinc(II) chloride. [] This reaction yields N-[2-(phenylseleno)alkyl]-p-toluenesulfonamides, which are versatile intermediates for synthesizing allylic or saturated amides. []
Q5: How does p-toluenesulfonamide participate in the preparation of 4,5-diaminocyclopent-2-enones?
A6: p-Toluenesulfonamide can function as a leaving group in the reaction of N-sulfonylimine with secondary amines, leading to the formation of 4,5-diaminocyclopent-2-enones. [] It can also act as a catalyst in the reaction between 2-furaldehyde and secondary amines to yield similar products. []
Q6: What is the stability of N-sulfonyl pseudourea derivatives, potential prodrugs for p-toluenesulfonamide, in aqueous solutions?
A7: N-sulfonyl pseudourea derivatives, like ethyl N-(p-tolylsulfonyl)-1-pyrrolidinecarboximidate and 3-butyl-2-ethyl-1-p-tolylsulfonylpseudourea, exhibit specific acid and base-catalyzed degradation in aqueous solutions. [] Their maximum stability occurs at a pH around 5. []
Q7: What analytical methods are used to determine p-toluenesulfonamide in food products like ice cream?
A8: A validated method combining continuous flow and online liquid chromatography is used to determine p-toluenesulfonamide residues in ice cream. [] This method offers high accuracy and precision for quantifying the compound in complex food matrices. []
Q8: Can p-toluenesulfonamide and its degradation product, chloramine-T, be analyzed simultaneously in water?
A9: Yes, a liquid chromatography (LC) method with ion suppression allows simultaneous analysis of p-toluenesulfonamide and chloramine-T in water samples. [] This method utilizes reversed-phase C18 LC and a UV spectrophotometer for detection, achieving low detection limits for both compounds. []
Q9: What is known about the toxicity of p-toluenesulfonamide?
A10: p-Toluenesulfonamide is the primary degradation product of chloramine-T, an antimicrobial agent used in various industries. [] Studies in rats and mice have been conducted to assess its toxicity. []
Q10: Are there any safety concerns regarding mercury(II) p-toluenesulfonamidate, a reagent used in organic synthesis?
A11: Mercury(II) p-toluenesulfonamidate is highly toxic and can be absorbed through the skin. [] It also releases toxic mercury fumes when heated. [] Proper handling precautions, including wearing protective gloves and working in a fume hood, are crucial. []
Q11: How does the substitution pattern of benzhydrol affect its oxidation rate by chloramine-T in the presence of a ruthenium(III) catalyst?
A12: The oxidation rate of substituted benzhydrols by chloramine-T in the presence of ruthenium(III) chloride catalyst correlates with the Hammett sigma relationship. [] Electron-donating groups increase the oxidation rate, while electron-withdrawing groups decrease it. []
Q12: How does the structure of catecholamines influence their oxidation rate by chloramine-T in acidic conditions?
A13: The oxidation rate of different catecholamines by chloramine-T in acidic conditions varies. [] Under comparable conditions, the rate increases in the following order: dopamine < L-dopa < methyldopa < norepinephrine < epinephrine. [] This order suggests that structural features of the catecholamine molecule influence its interaction with the oxidant and consequently affect the reaction rate. []
Q13: Are there any alternatives to N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) for generating diazomethane?
A14: While Diazald is a widely used precursor for diazomethane, alternative methods exist for generating this reagent. [] These methods might involve different precursors or reaction conditions, offering potential advantages depending on the specific application. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
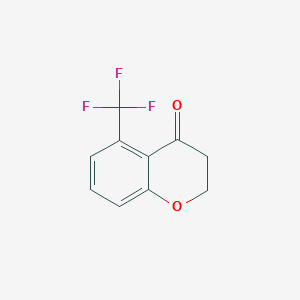
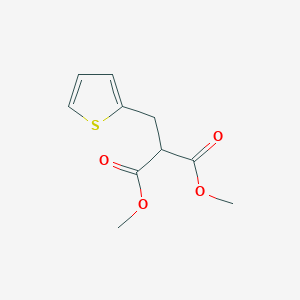
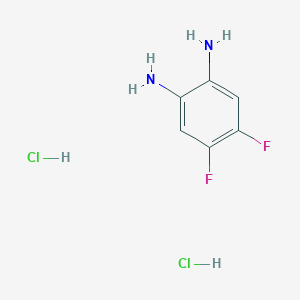

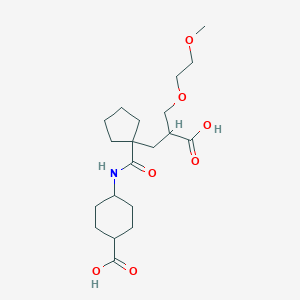
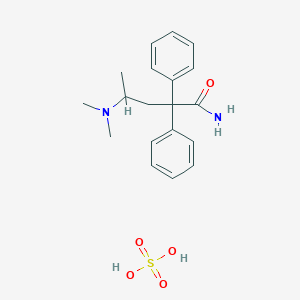
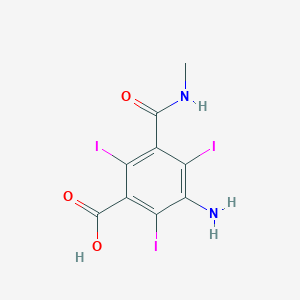
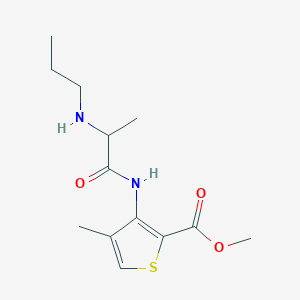
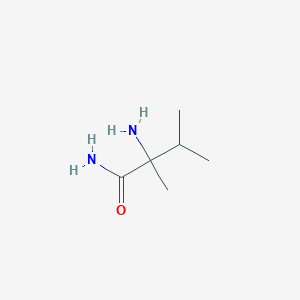
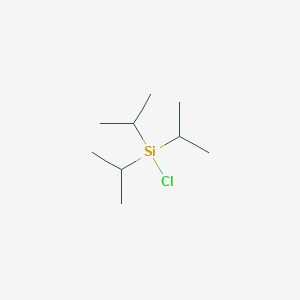
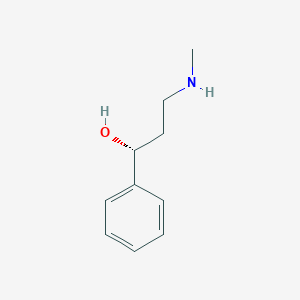
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)
